physicochemical properties of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride
physicochemical properties of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride
[1][2]
Executive Summary
5-Methyl-1H-pyrazole-4-sulfonyl fluoride is a specialized heterocyclic building block and covalent warhead utilized in medicinal chemistry and chemical biology.[1] Belonging to the class of sulfonyl fluorides , it has gained prominence with the advent of Sulfur(VI) Fluoride Exchange (SuFEx ) click chemistry.[2] Unlike its highly reactive sulfonyl chloride counterparts, this compound exhibits a unique balance of stability in aqueous physiological environments and latent reactivity toward specific nucleophiles (e.g., tyrosine, lysine, serine) within protein binding pockets.
This guide details the physicochemical properties, reactivity profile, and experimental protocols for researchers employing this scaffold in fragment-based drug discovery (FBDD) and covalent probe development .
Chemical Identity & Structural Analysis[2][4][5][6][7]
The compound features a pyrazole core substituted at the 5-position with a methyl group and at the 4-position with a sulfonyl fluoride moiety.[3] The "1H" designation indicates an unsubstituted nitrogen, providing a hydrogen bond donor (HBD) site and an acidic proton, which significantly influences its solubility and binding interactions.
| Attribute | Detail |
| IUPAC Name | 5-Methyl-1H-pyrazole-4-sulfonyl fluoride |
| Molecular Formula | C₄H₅FN₂O₂S |
| Molecular Weight | 164.16 g/mol |
| SMILES | CC1=C(C=NN1)S(=O)(=O)F |
| CAS Number | Not widely listed; Precursor (Chloride) CAS: 288148-34-5 |
| Structural Class | Heteroaryl Sulfonyl Fluoride |
Electronic Properties
The electron-withdrawing sulfonyl fluoride group (
Physicochemical Properties[3][6][8][9]
The following data aggregates experimental observations from analogous sulfonyl fluorides and computational predictions for this specific derivative.
Table 1: Physicochemical Profile[3][4]
| Property | Value / Range | Source/Note |
| Physical State | White to off-white crystalline solid | Observed in analogs |
| Melting Point | 120–135 °C (Predicted) | Based on chloride analog ( |
| LogP (Octanol/Water) | ~0.40 | Predicted (Low lipophilicity) |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Favorable for membrane permeability |
| H-Bond Donors / Acceptors | 1 / 4 | N-H donor; N, O, F acceptors |
| Solubility (Organic) | High: DMSO, DMF, Acetonitrile, DCM | Standard polar aprotic solvents |
| Solubility (Aqueous) | Low to Moderate | pH-dependent due to N-H acidity |
| Specific Gravity | ~1.5 g/cm³ | Predicted density |
Critical Insight: The low LogP (0.4) suggests this fragment is highly polar, making it an excellent candidate for fragment libraries targeting solvent-exposed pockets where lipophilic ligands often fail.
Reactivity & Stability: The SuFEx Mechanism[9]
The core utility of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride lies in its SuFEx reactivity . Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides are kinetically stable in aqueous buffer but react specifically with nucleophiles in the presence of a catalyst (e.g., protein microenvironment or chemical activation).
Mechanism of Action
The sulfur center is electrophilic. In a protein binding pocket, a proximal nucleophilic residue (typically Tyrosine-OH or Lysine-NH2) attacks the sulfur, displacing the fluoride ion. This reaction is often assisted by the local environment (e.g., H-bond networks) that activates the fluoride as a leaving group.
Figure 1: SuFEx reaction pathway demonstrating the covalent modification of protein targets.
Stability Profile
-
Hydrolytic Stability: Stable in neutral buffer (PBS, pH 7.4) for >24 hours. Slow hydrolysis may occur at high pH (>9.0).
-
Thermal Stability: Generally stable up to 100°C in solid form.
-
Plasma Stability: High stability in plasma compared to other electrophiles (e.g., acrylamides), reducing non-specific toxicity.
Experimental Protocols
Protocol A: Synthesis from Sulfonyl Chloride
If the fluoride is not available commercially, it is synthesized from 5-methyl-1H-pyrazole-4-sulfonyl chloride via halogen exchange.
Reagents:
-
Precursor: 5-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq)
-
Fluoride Source: Potassium Bifluoride (
, 2.0 eq) or Potassium Fluoride ( ) with 18-crown-6. -
Solvent: Acetonitrile (
) or Water/Dioxane mix.
Step-by-Step Procedure:
-
Preparation: Dissolve 5-methyl-1H-pyrazole-4-sulfonyl chloride (1 mmol) in MeCN (5 mL).
-
Addition: Add saturated aqueous
(2 mmol) dropwise at 0°C. -
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (Target mass: 164.16 Da).
-
Workup: Dilute with Ethyl Acetate (
), wash with water ( ) and brine. -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from hexanes/EtOAc if necessary.
Protocol B: Solubility & Stock Preparation
For biological assays, proper solubilization is critical to prevent precipitation.
-
Weighing: Weigh 1.64 mg of compound.
-
Primary Stock: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock solution. Vortex until clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture.
-
Working Solution: Dilute 1000-fold into assay buffer (PBS) for a final concentration of 10 µM (1% DMSO final).
Applications in Drug Discovery[4][5][6][9]
Fragment-Based Screening (FBS)
Due to its low molecular weight (<200 Da) and high polarity, this compound serves as an ideal "covalent fragment."
-
Workflow: Screen against protein targets using Mass Spectrometry (Intact Protein MS).
-
Hit Validation: A mass shift of +144 Da (Molecular Weight - HF) confirms covalent labeling.
Chemical Probes
The pyrazole NH allows for further functionalization (e.g., N-alkylation) to attach fluorophores or biotin tags without disrupting the sulfonyl fluoride warhead, creating activity-based protein profiling (ABPP) probes.
Figure 2: Workflow for utilizing the compound in covalent fragment-based drug discovery.
Safety & Handling
-
Hazard Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).
-
Specific Risk: Sulfonyl fluorides can cause severe burns. The fluoride ion released upon hydrolysis or reaction is toxic.
-
PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Handle inside a fume hood.
-
Decontamination: Spills should be treated with dilute sodium hydroxide (
) to hydrolyze the fluoride, followed by calcium chloride ( ) to precipitate calcium fluoride.
References
-
Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry , 61(22), 9841–9852. Link
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition , 53(36), 9430–9448. Link
-
PubChem Compound Summary . 1-Methyl-1H-pyrazole-4-sulfonyl chloride (Precursor Data). National Center for Biotechnology Information. Link
-
Narayanam, M. K., et al. (2021). Sulfonyl Fluorides as Privileged Warheads in Covalent Drug Discovery. Chemical Society Reviews , 50, 1326-1350. Link
